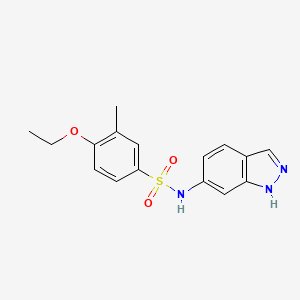![molecular formula C16H17N3O3 B11065220 1,3',5'-trimethyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11065220.png)
1,3',5'-trimethyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of spiroindole derivatives. It features a unique spirocyclic structure, combining an indole moiety with a pyrrolopyrrole ring system. The presence of three methyl groups at specific positions further enhances its distinctiveness. These types of compounds often exhibit intriguing biological activities and have attracted attention in both medicinal chemistry and natural product research .
Preparation Methods
a. Cycloaddition of Azomethine Ylides: The synthesis of 1,3’,5’-trimethyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves a cycloaddition reaction. Azomethine ylides, generated from isatins (1H-indole-2,3-dione derivatives) and acyclic aliphatic or sulfur-containing α-amino acids, react with maleimides. The direction of the cycloaddition is crucial, leading to the formation of the spiro products. Reaction conditions and stereochemistry play essential roles in obtaining the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Cycloaddition: The key step involves a 1,3-dipolar cycloaddition of an unstable azomethine ylide (formed in situ) to olefinic or acetylenic dipolarophiles.
Oxidation/Reduction: Depending on the substituents, the compound may undergo oxidation or reduction reactions.
- Isatins (as starting materials)
- Maleimides (for cycloaddition)
- α-Amino acids (to generate azomethine ylides)
Major Products: The major product is the spiro compound itself, with the specified methyl groups and the fused indole-pyrrolopyrrole ring system.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antimitotic agent or tyrosine kinase inhibitor due to its structural resemblance to alkaloids with similar skeletons.
Natural Product Research: Explore its occurrence in natural sources and evaluate its bioactivity.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate these details.
Comparison with Similar Compounds
Similar Compounds:
Spiro[indole-3,2’-pyrrolidin]-2-one derivatives: These compounds share a spirocyclic structure with similar biological activities.
Other Spiroindole Derivatives: Explore related compounds to highlight the uniqueness of 1,3’,5’-trimethyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione.
Properties
Molecular Formula |
C16H17N3O3 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
1,1',5-trimethylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C16H17N3O3/c1-8-11-12(14(21)19(3)13(11)20)16(17-8)9-6-4-5-7-10(9)18(2)15(16)22/h4-8,11-12,17H,1-3H3 |
InChI Key |
HTEHFYRUWUGBHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)C)C3(N1)C4=CC=CC=C4N(C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-imidazol-4-ylmethyl)-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one](/img/structure/B11065141.png)
![1H-Pyrrole, 1-[2-(adamantan-1-yloxy)ethyl]-](/img/structure/B11065147.png)
![5-(2-chlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B11065148.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11065151.png)
![7-(3,4-dimethoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11065152.png)

![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B11065171.png)
![4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B11065179.png)
![1-(4-Ethoxyphenyl)-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11065180.png)
![1-(3,5-dimethylphenyl)-3-[(3,5-dimethylphenyl)amino]-5-(3-fluorophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11065188.png)
![N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide](/img/structure/B11065191.png)
![2-[4-(1-Adamantyl)piperazino]-2-oxoethyl 2-(benzoylamino)acetate](/img/structure/B11065198.png)

![Pentyl 4-[(2-phenethylbenzoyl)amino]benzoate](/img/structure/B11065203.png)
